molecular formula C25H34O3 B15005346 (16Z)-16-[(5-methylfuran-2-yl)methylidene]androst-5-ene-3,17-diol

(16Z)-16-[(5-methylfuran-2-yl)methylidene]androst-5-ene-3,17-diol

Cat. No.: B15005346
M. Wt: 382.5 g/mol
InChI Key: MFWNSDZRXMNLKW-VBKFSLOCSA-N
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Description

(2Z)-9A,11A-DIMETHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-9A,11A-DIMETHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL typically involves the cyclization of precursor molecules under specific conditions. One method involves the use of intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides, followed by the formation of a diketone fragment and subsequent cyclization to form the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2Z)-9A,11A-DIMETHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketones, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

(2Z)-9A,11A-DIMETHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may have applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-9A,11A-DIMETHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-9A,11A-DIMETHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL apart is its unique cyclopenta[a]phenanthrene core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H34O3

Molecular Weight

382.5 g/mol

IUPAC Name

(16Z)-10,13-dimethyl-16-[(5-methylfuran-2-yl)methylidene]-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C25H34O3/c1-15-4-6-19(28-15)12-16-13-22-20-7-5-17-14-18(26)8-10-24(17,2)21(20)9-11-25(22,3)23(16)27/h4-6,12,18,20-23,26-27H,7-11,13-14H2,1-3H3/b16-12-

InChI Key

MFWNSDZRXMNLKW-VBKFSLOCSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/CC3C4CC=C5CC(CCC5(C4CCC3(C2O)C)C)O

Canonical SMILES

CC1=CC=C(O1)C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2O)C)C)O

Origin of Product

United States

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